![molecular formula C14H13ClN2O3 B6531289 ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate CAS No. 70751-11-0](/img/structure/B6531289.png)
ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate
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Description
Ethyl (4-chlorophenyl)acetate is a laboratory chemical used in the synthesis of substances . It has a molecular formula of C10H11ClO2 and a molecular weight of 198.65 g/mol .
Synthesis Analysis
While specific synthesis methods for “ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate” are not available, ethyl (4-chlorophenyl)acetate is generally obtained by reacting phenylacetic acid with ethyl chloroacetate .Molecular Structure Analysis
The molecular structure of ethyl (4-chlorophenyl)acetate consists of a benzene ring substituted with a chlorine atom and an ester group .Physical And Chemical Properties Analysis
Ethyl (4-chlorophenyl)acetate is a colorless to pale yellow liquid with a special aroma. It has a density of 1.178g/cm3, a boiling point of 249-250 °C .Safety and Hazards
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could suggest a potential multi-target mode of action .
Pharmacokinetics
A compound with a similar structure, ethyl 2-(3-chlorophenyl)acetate, has been reported to have high gastrointestinal absorption and is able to permeate the blood-brain barrier .
Action Environment
It’s worth noting that environmental factors such as ph, temperature, and the presence of other substances can potentially affect the stability and efficacy of many compounds .
properties
IUPAC Name |
ethyl 2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c1-2-20-14(19)9-17-13(18)8-7-12(16-17)10-3-5-11(15)6-4-10/h3-8H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRAYUZSEMVULO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate |
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